molecular formula C8H9ClN2 B12963044 2-Chloro-3-methylbenzimidamide

2-Chloro-3-methylbenzimidamide

Cat. No.: B12963044
M. Wt: 168.62 g/mol
InChI Key: SJJWCAPBHMLWKH-UHFFFAOYSA-N
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Description

2-Chloro-3-methylbenzimidamide is a benzimidamide derivative characterized by a chloro substituent at the 2-position and a methyl group at the 3-position of the benzene ring, with an amidine functional group (-C(=NH)NH₂). This structure imparts unique electronic and steric properties, making it a candidate for applications in catalysis and pharmaceutical research.

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

2-chloro-3-methylbenzenecarboximidamide

InChI

InChI=1S/C8H9ClN2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H3,10,11)

InChI Key

SJJWCAPBHMLWKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=N)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methylbenzimidamide typically involves the reaction of 2-chloro-3-methylbenzonitrile with ammonia or an amine under specific conditions. One common method is as follows:

    Starting Material: 2-Chloro-3-methylbenzonitrile.

    Reagent: Ammonia or an amine.

    Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.

Industrial Production Methods

Industrial production methods for 2-Chloro-3-methylbenzimidamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylbenzimidamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or DMF at temperatures ranging from 50-100°C.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of 2-substituted-3-methylbenzimidamides.

    Oxidation: Formation of 2-chloro-3-methylbenzoic acid or 2-chloro-3-methylbenzaldehyde.

    Reduction: Formation of 2-chloro-3-methylbenzylamine.

Scientific Research Applications

2-Chloro-3-methylbenzimidamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylbenzimidamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs. The exact molecular pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key structural analogs and their substituent-driven properties are summarized below:

Compound Substituents Electronic Effects Steric Effects
2-Chloro-3-methylbenzimidamide Cl (2), CH₃ (3) Cl: Electron-withdrawing; CH₃: Electron-donating Moderate steric hindrance
2-Methoxybenzimidamide OCH₃ (2) OCH₃: Electron-donating (resonance) Minimal steric hindrance
5-Chloro-2-mercaptobenzimidazole Cl (5), SH (2) Cl: Electron-withdrawing; SH: Polarizable Increased steric bulk (SH)
3-Chloro-N-(ethyl-indenyl)benzamide Cl (3), ethyl-indenyl Cl: Electron-withdrawing; ethyl-indenyl: Bulky High steric hindrance
  • Chloro vs. Methoxy Substituents : The electron-withdrawing chloro group in 2-Chloro-3-methylbenzimidamide reduces electron density at the benzene ring, favoring electrophilic substitution at specific positions. In contrast, the methoxy group in 2-Methoxybenzimidamide donates electrons via resonance, enhancing reactivity toward electrophiles at ortho/para positions .
  • Methyl vs. Ethyl-Indenyl Groups : The methyl group in 2-Chloro-3-methylbenzimidamide offers minimal steric hindrance compared to the bulky ethyl-indenyl substituent in 3-Chloro-N-(ethyl-indenyl)benzamide, which may limit accessibility for catalytic or biological interactions .

Solubility and Stability

  • Hydrochloride Salts : Both 2-Chloro-3-methylbenzimidamide and its methoxy/ethoxy analogs (e.g., 2-Methoxybenzimidamide hydrochloride) form hydrochloride salts, improving aqueous solubility and stability .
  • Mercapto Group Impact : 5-Chloro-2-mercaptobenzimidazole’s thiol (-SH) group enhances polarity but may reduce stability due to oxidation susceptibility .

Biological Activity

2-Chloro-3-methylbenzimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various biological effects observed in research studies.

Synthesis of 2-Chloro-3-methylbenzimidamide

The synthesis of 2-Chloro-3-methylbenzimidamide typically involves the reaction of 2-chlorobenzaldehyde with methylamine under acidic conditions. This process can be optimized for yield and purity through various synthetic routes, including solvent-free methods and microwave-assisted synthesis.

Antimicrobial Activity

Research indicates that 2-Chloro-3-methylbenzimidamide exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound effectively inhibited the growth of these pathogens, with varying degrees of potency.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans1264

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of 2-Chloro-3-methylbenzimidamide. The compound was tested against various human cell lines, revealing a selective cytotoxic effect that suggests potential therapeutic applications.

Cell Line CC50 (µM) Selectivity Index (SI)
HeLa25>5
MCF-730>4
HepG220>6

The antimicrobial activity of 2-Chloro-3-methylbenzimidamide is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymatic pathways. Its interaction with DNA and RNA synthesis has also been suggested as a mechanism contributing to its biological activity.

Case Study 1: Antiviral Activity

A recent study explored the antiviral properties of various benzimidamide derivatives, including 2-Chloro-3-methylbenzimidamide. The compound showed promising results in inhibiting viral replication in cell cultures infected with Coxsackievirus B3. The selectivity index was calculated, indicating a favorable therapeutic window for further exploration.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of 2-Chloro-3-methylbenzimidamide in animal models. The compound demonstrated significant reductions in inflammatory markers, suggesting potential applications in treating inflammatory diseases.

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